N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
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Overview
Description
N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorobenzyl, phenylsulfonyl, and glycinamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2,4-dichlorobenzyl chloride: This can be achieved by chlorinating 2,4-dichlorotoluene.
Formation of phenylsulfonyl chloride: This involves the sulfonation of benzene followed by chlorination.
Synthesis of glycinamide: This can be prepared from glycine through amidation reactions.
Coupling reactions: The final compound is synthesized by coupling the intermediates under specific conditions, such as using a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of N2-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts or promoters to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N2-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the sulfonyl and glycinamide groups.
Phenylsulfonyl chloride: Contains the sulfonyl group but lacks the dichlorobenzyl and glycinamide groups.
Glycinamide: Contains the glycinamide group but lacks the dichlorobenzyl and sulfonyl groups.
Uniqueness
N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13(2)21-18(23)12-22(11-14-8-9-15(19)10-17(14)20)26(24,25)16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRRZMWOVXJSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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